Peaqx

Description

Structure

3D Structure

Properties

IUPAC Name |

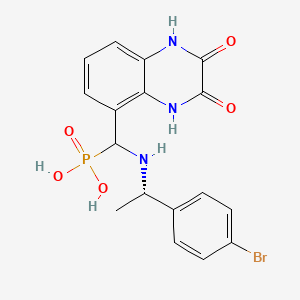

[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGNAZRWCBSBK-WFVOFKTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459836-30-7 | |

| Record name | PEAQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEAQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Peaqx (NVP-AAM077), a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Peaqx, also known as NVP-AAM077. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. This document details its binding characteristics, impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate, for binding to the receptor. This reversible binding prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that is the hallmark of NMDA receptor activation.

Initially, this compound was reported to have a high selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] However, more detailed investigations have revealed a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][2] This subunit selectivity is a key aspect of its pharmacological profile, as different GluN2 subunits are associated with distinct physiological and pathological processes.

Quantitative Data on this compound (NVP-AAM077) Activity

The affinity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (NVP-AAM077) at Human NMDA Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| hGluN1/GluN2A | Functional Assay | IC₅₀ | 270 nM | [3][4] |

| hGluN1/GluN2B | Functional Assay | IC₅₀ | 29.6 µM | [3][4] |

| NMDA Receptors (general) | Binding Assay | IC₅₀ | 8 nM | [5] |

Table 2: Equilibrium Constants (Ki) for this compound at Recombinant Rat NMDA Receptors

| Receptor Subtype | Parameter | Value | Reference |

| rGluN1/GluN2A | Ki | 31 nM | [2] |

| rGluN1/GluN2B | Ki | 215 nM | [2] |

Table 3: In Vivo Efficacy of this compound (NVP-AAM077)

| Animal Model | Test | Parameter | Value | Reference |

| Mouse | Maximal Electroshock (MES) Test | ED₅₀ | 23 mg/kg | [5] |

Impact on Cellular Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly modulates downstream intracellular signaling cascades that are crucial for neuronal function, survival, and plasticity.

Inhibition of CREB Signaling

Activation of synaptic NMDA receptors is a primary driver of cAMP response element-binding protein (CREB) phosphorylation and subsequent gene transcription, which is essential for long-term potentiation and neuronal survival. This compound, by blocking this initial calcium signal, can inhibit the activation of the CREB signaling pathway. In some contexts, this can lead to reduced expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).

Figure 1. Inhibition of the NMDA Receptor-CREB Signaling Pathway by this compound.

Modulation of Akt/GSK-3β Signaling

The Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway is another critical cascade for neuronal survival. NMDA receptor hypofunction, which can be induced by antagonists like this compound, has been shown to decrease the phosphorylation of Akt and GSK-3β. This leads to increased GSK-3β activity, which can promote apoptotic pathways.

Figure 2. this compound-induced NMDA Receptor Hypofunction and its Effect on the Akt/GSK-3β Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for NMDA Receptors

This protocol is adapted from the methods likely used in the initial characterization of this compound to determine its binding affinity for NMDA receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Rat cortical membranes

-

[³H]CGP 39653 (radioligand)

-

This compound (NVP-AAM077)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate the membranes (50-100 µg of protein) with a fixed concentration of [³H]CGP 39653 (e.g., 2-5 nM) and varying concentrations of this compound in Tris-HCl buffer.

-

Incubate for 60 minutes at 4°C to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Experimental Workflow for the Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for assessing the functional antagonism of this compound on NMDA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Cultured hippocampal or cortical neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA and glycine (agonists)

-

This compound (NVP-AAM077)

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass pipette and fill it with internal solution.

-

Approach a neuron with the pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Evoke NMDA receptor-mediated currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

After establishing a stable baseline response, perfuse the external solution containing this compound at various concentrations.

-

Record the NMDA receptor-mediated currents in the presence of this compound.

-

Wash out the drug and ensure the current returns to baseline.

-

Analyze the data by measuring the peak amplitude of the currents before, during, and after this compound application.

-

Construct a dose-response curve to determine the IC₅₀ of this compound.

Figure 4. Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.

Objective: To determine the dose of this compound that protects 50% of animals from MES-induced seizures (ED₅₀).

Materials:

-

Male mice (e.g., CF-1 or C57BL/6)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Saline solution

-

This compound (NVP-AAM077)

Procedure:

-

Administer this compound or vehicle to groups of mice at various doses (e.g., intraperitoneally or orally).

-

At the time of peak drug effect (predetermined), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the percentage of protected animals at each dose.

-

Determine the ED₅₀ value using probit analysis.

Figure 5. Experimental Workflow for the Maximal Electroshock (MES) Test.

Conclusion

This compound (NVP-AAM077) is a well-characterized competitive NMDA receptor antagonist with a degree of selectivity for GluN2A-containing receptors. Its mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium influx, has significant implications for modulating synaptic plasticity and neuronal survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into its pharmacokinetic profile and in vivo effects in various disease models will continue to refine our understanding of its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hellobio.com [hellobio.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of Glycogen Synthase Kinase-3β Is Required for Hyperdopamine and D2 Receptor-Mediated Inhibition of Synaptic NMDA Receptor Function in the Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AAM077: A Technical Guide to its Binding Affinity for GluN2A vs. GluN2B NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of NVP-AAM077 for the GluN2A and GluN2B subunits of the N-methyl-D-aspartate (NMDA) receptor. NVP-AAM077 is a widely utilized competitive antagonist in neuroscience research, valued for its preferential binding to GluN2A-containing NMDA receptors. Understanding the nuances of its binding characteristics is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting specific NMDA receptor subtypes.

Quantitative Binding Affinity of NVP-AAM077

The binding affinity of NVP-AAM077 is typically quantified using inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These parameters indicate the concentration of the antagonist required to inhibit receptor function by 50%. A lower value signifies a higher binding affinity.

Data from various studies, primarily conducted on recombinant human and rodent receptors expressed in heterologous systems, consistently demonstrate a higher affinity of NVP-AAM077 for GluN2A-containing receptors compared to those containing GluN2B. However, the degree of selectivity has been a subject of evolving research, with initial reports suggesting a much higher selectivity than more recent, detailed pharmacological analyses have confirmed.[1][2]

| Receptor Subtype | Species | Parameter | Value | Fold Selectivity (GluN2B/GluN2A) | Reference |

| hGluN1/GluN2A | Human | IC50 | 270 nM | ~110x | [3] |

| hGluN1/GluN2B | Human | IC50 | 29.6 µM | [3] | |

| rGluN1/GluN2A | Rat | Ki | 30 nM | ~11x | |

| rGluN1/GluN2B | Rat | Ki | 320 nM |

Note: "h" denotes human and "r" denotes rat. IC50 and Ki values can vary based on experimental conditions.

The discrepancy in selectivity between human and rodent receptors is a critical consideration for translational research. While still demonstrating a clear preference for GluN2A, the approximately 10-fold selectivity in rodent models is more modest than the initially reported >100-fold selectivity for human receptors.[2]

Experimental Protocols for Determining Binding Affinity

The determination of NVP-AAM077's binding affinity for different NMDA receptor subtypes relies on established pharmacological and electrophysiological techniques. Below are detailed methodologies for two common approaches.

Radioligand Binding Assay (Competitive Inhibition)

This method assesses the ability of NVP-AAM077 to compete with a radiolabeled ligand that binds to a known site on the NMDA receptor. A commonly used radioligand is [3H]MK-801, a non-competitive antagonist that binds within the ion channel pore.

Objective: To determine the Ki of NVP-AAM077 for GluN2A and GluN2B-containing NMDA receptors.

Materials:

-

Cell lines (e.g., HEK293) stably expressing recombinant human or rodent GluN1/GluN2A or GluN1/GluN2B receptors.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 µM glutamate and 30 µM glycine).

-

[3H]MK-801 (radioligand).

-

NVP-AAM077 (unlabeled competitor).

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or another channel blocker like PCP).[4]

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing the receptor subtypes of interest.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the cell membrane preparation.

-

Add a constant concentration of [3H]MK-801 (typically at a concentration near its Kd).

-

Add increasing concentrations of NVP-AAM077.

-

For the determination of non-specific binding, add a saturating concentration of unlabeled MK-801 to a separate set of tubes.

-

Incubate the tubes at a controlled temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of NVP-AAM077 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the NVP-AAM077 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current flowing through NMDA receptors in response to agonist application and the inhibitory effect of NVP-AAM077 on this current.

Objective: To determine the IC50 of NVP-AAM077 for GluN2A and GluN2B-containing NMDA receptors.

Materials:

-

Cultured cells (e.g., HEK293 or Xenopus oocytes) expressing recombinant NMDA receptors.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2).[5]

-

Internal pipette solution (e.g., containing in mM: 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2).[5]

-

NMDA receptor agonists: Glutamate and Glycine.

-

NVP-AAM077.

Procedure:

-

Cell Preparation:

-

Plate cells expressing the desired NMDA receptor subtypes onto coverslips.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

-

Current Measurement:

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

-

Apply a solution containing a fixed concentration of glutamate and glycine to elicit an inward NMDA receptor-mediated current.

-

After establishing a stable baseline current, co-apply the agonists with increasing concentrations of NVP-AAM077.

-

Allow for washout of the antagonist between applications to ensure recovery of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor current in the absence and presence of each concentration of NVP-AAM077.

-

Normalize the current in the presence of the antagonist to the control current.

-

Plot the normalized current as a function of the NVP-AAM077 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Binding Affinity Comparison

Caption: Preferential binding of NVP-AAM077 to GluN2A over GluN2B subunits.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Potential Downstream Signaling Pathways

References

- 1. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Peaqx (NVP-AAM077) In Vivo

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Peaqx. However, despite extensive searches of scientific literature and public databases, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and absolute bioavailability) for this compound (also known as NVP-AAM077) are not publicly available. The compound is consistently described as "orally active" and has demonstrated efficacy in animal models, which strongly suggests systemic exposure after oral administration. This guide, therefore, focuses on the available qualitative information, relevant experimental protocols from pharmacodynamic studies, and the compound's mechanism of action.

Introduction to this compound (NVP-AAM077)

This compound, with the research code NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits a notable preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2][3] Initially reported to have a high selectivity of over 100-fold for human GluN1A/2A over GluN1A/2B receptors, further studies have indicated a more modest, yet significant, preference.[1][2] Due to its activity as an NMDA receptor antagonist, this compound has been investigated for its potential therapeutic effects, particularly as an anticonvulsant.[1]

Evidence of In Vivo Activity and Oral Bioavailability

While specific bioavailability percentages are not published, the description of this compound as "orally available" and "orally active" in scientific literature indicates that the compound is absorbed into the systemic circulation following oral administration and reaches its site of action in sufficient concentrations to elicit a pharmacological response.[1][3] In vivo studies have consistently demonstrated its efficacy after subcutaneous (s.c.), intraperitoneal (i.p.), and oral administration in rodent models.

Experimental Protocols in Animal Models

Detailed pharmacokinetic study protocols are not available. However, protocols from in vivo pharmacodynamic studies provide valuable insights into the methodologies used for administering this compound and observing its effects.

Anticonvulsant Activity Assessment in Mice

The following protocol is based on the methods used to evaluate the anticonvulsant properties of this compound.

-

Animal Model: Male albino mice.

-

Compound Preparation: this compound is suspended in an aqueous solution of 0.5% carboxymethyl cellulose (CMC).

-

Administration:

-

Oral (p.o.): The compound is administered via oral gavage.

-

Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.

-

-

Efficacy Testing: The protective effect of this compound is measured against seizures induced by maximal electroshock (MES).

-

Endpoint: The dose of this compound that protects 50% of the animals from seizures (ED50) is determined. In the initial report, this compound displayed an ED50 of 23 mg/kg in the MES test.

Below is a conceptual workflow for such an in vivo experiment.

References

- 1. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Modeling of competitive phosphono amino acid NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Peaqx (NVP-AAM077): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures used to characterize this compound are presented, along with a summary of its effects on intracellular signaling pathways. All quantitative data are compiled into structured tables for ease of reference, and key concepts are visualized using signaling pathway and workflow diagrams.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the quinoxalinedione class of compounds. Its chemical structure is characterized by a quinoxaline-2,3-dione core, a phosphonomethyl group, and a (1S)-1-(4-bromophenyl)ethylamino side chain.

Table 1: Chemical and Physicochemical Properties of this compound (NVP-AAM077)

| Property | Value | Reference |

| IUPAC Name | ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid | [1] |

| Synonyms | NVP-AAM077, this compound | [1] |

| CAS Number | 459836-30-7 | [1] |

| Molecular Formula | C₁₇H₁₇BrN₃O₅P | [1] |

| Molecular Weight | 454.217 g/mol | [1] |

| SMILES | C--INVALID-LINK--NC(C2=C3C(=CC=C2)N=C(C(=N3)O)O)P(=O)(O)O | [1] |

| Solubility | Soluble in water | |

| Predicted pKa | 1.39 (strongest acidic), 8.35 (strongest basic) | |

| Predicted LogP | 1.63 |

Pharmacological Properties

This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. It exhibits a higher affinity for NMDA receptors containing the GluN2A subunit compared to those with the GluN2B subunit.

Table 2: Pharmacological Activity of this compound (NVP-AAM077) at NMDA Receptors

| Parameter | Receptor Subtype | Value | Species | Assay Conditions | Reference |

| IC₅₀ | hGluN1/GluN2A | 270 nM | Human | Two-electrode voltage clamp in Xenopus oocytes | |

| IC₅₀ | hGluN1/GluN2B | 29.6 µM | Human | Two-electrode voltage clamp in Xenopus oocytes | |

| IC₅₀ | rGluN1/GluN2A | 31 nM | Rat | Two-electrode voltage clamp in Xenopus oocytes with glutamate at EC₅₀ | [2] |

| IC₅₀ | rGluN1/GluN2B | 215 nM | Rat | Two-electrode voltage clamp in Xenopus oocytes with glutamate at EC₅₀ | [2] |

| Kᵢ | rGluN1/GluN2A | 15 ± 2 nM | Rat | Schild analysis from two-electrode voltage clamp in Xenopus oocytes | [3] |

| Kᵢ | rGluN1/GluN2B | 79 ± 5 nM | Rat | Schild analysis from two-electrode voltage clamp in Xenopus oocytes |

Mechanism of Action and Signaling Pathways

As a competitive antagonist, this compound binds to the glutamate binding pocket on the GluN2A subunit of the NMDA receptor, preventing the endogenous agonist glutamate from binding and activating the receptor. This inhibition of NMDA receptor function has downstream effects on several intracellular signaling cascades.

mTOR Signaling Pathway

Studies have shown that this compound can modulate the mammalian target of rapamycin (mTOR) signaling pathway. The rapid antidepressant-like effects of NVP-AAM077 have been associated with an increase in mTOR signaling in the medial prefrontal cortex.[3]

Figure 1: Simplified mTOR signaling pathway modulated by this compound.

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is another important cascade affected by NMDA receptor activity. Blockade of GluN2A-containing NMDA receptors with this compound can influence the phosphorylation state of ERK, although the effects can be complex and context-dependent.[4]

Figure 2: Overview of the ERK signaling pathway downstream of NMDA receptors.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the activity of ion channel modulators like this compound.

Objective: To determine the inhibitory concentration (IC₅₀) and equilibrium constant (Kᵢ) of this compound on different NMDA receptor subtypes.

Materials:

-

Stage V-VI Xenopus laevis oocytes

-

cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B)

-

Barth's culture medium

-

Recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4)

-

Agonist solution: Recording solution with 100 µM glutamate and 100 µM glycine

-

This compound stock solution (in water or DMSO)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically in a 1:2 ratio, ~5-10 ng total).

-

Incubate injected oocytes in Barth's culture medium at 15-19°C for 2-7 days to allow for receptor expression.[2][5][6]

-

-

Electrophysiological Recording:

-

Data Acquisition for IC₅₀ Determination:

-

Apply the agonist solution to elicit a maximal current response (I_max).

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for a defined period.

-

Co-apply the agonist solution with the same concentration of this compound and record the inhibited current (I_inhib).

-

Repeat this process for a range of this compound concentrations.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhib / I_max)) * 100.

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

-

Schild Analysis for Kᵢ Determination:

-

Obtain glutamate concentration-response curves in the absence and presence of at least three different concentrations of this compound.

-

Calculate the dose ratio (DR) for each this compound concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist).

-

Plot log(DR - 1) against the logarithm of the this compound concentration.

-

The x-intercept of the linear regression of this plot gives the negative logarithm of the Kᵢ (-log Kᵢ).

-

Figure 3: Experimental workflow for determining the inhibitory properties of this compound using TEVC.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

Materials:

-

Cell membranes prepared from tissue or cells expressing NMDA receptors (e.g., rat cortical membranes).

-

Radioligand specific for the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound stock solution.

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 1 mM L-glutamate).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radioligand (typically at its K₋d value), and varying concentrations of this compound.

-

Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled competitor).

-

-

Incubation:

-

Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC₅₀ of this compound.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Conclusion

This compound (NVP-AAM077) is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in physiological and pathological processes. Its well-characterized chemical structure, physicochemical properties, and selective antagonism provide a solid foundation for its use in neuroscience research and drug development. The detailed experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for scientists working with this important compound.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]

- 3. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]

- 6. Two-electrode voltage clamp (TEVC) on Xenopus oocytes. [bio-protocol.org]

Peaqx (NVP-AAM077): A Technical Guide to its Selectivity for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Peaqx (also known as NVP-AAM077) for N-methyl-D-aspartate (NMDA) receptor subunits. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing subunit selectivity, and presents visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound is a competitive antagonist that binds at the glutamate site of the NMDA receptor.[1] It exhibits a notable selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. This selectivity has been quantified through various studies, with the key data summarized in the table below.

| Receptor Subunit Composition | IC50 (nM) | Fold Selectivity (GluN2A vs. GluN2B) | Reference |

| GluN1/GluN2A | 31 | ~7-10 fold | [1] |

| GluN1/GluN2B | 215 | [1] | |

| GluN1/GluN2A | Not Specified | 11-fold | [2][3] |

| GluN1/GluN2B | Not Specified | [2][3] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. The fold selectivity is calculated by dividing the IC50 for the less sensitive subunit (GluN2B) by the IC50 for the more sensitive subunit (GluN2A).

Experimental Protocols

The determination of this compound's selectivity for different NMDA receptor subunits involves a combination of molecular biology, electrophysiology, and pharmacological analysis. Below are detailed methodologies for key experiments.

Expression of Recombinant NMDA Receptors in Host Cells

Objective: To express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in a controlled in vitro system for pharmacological characterization.

Materials:

-

HEK293 cells

-

Expression plasmids containing cDNA for human or rat GluN1, GluN2A, and GluN2B subunits

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Geneticin (G418) for selection of stably transfected cells (optional)

Protocol:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

One day prior to transfection, seed the HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes. In separate tubes, dilute the expression plasmids (e.g., a 1:1 ratio of GluN1 and the desired GluN2 subunit) and the transfection reagent in serum-free DMEM.

-

Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow complex formation.

-

Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh, complete culture medium.

-

-

Selection (for stable cell lines): 48 hours post-transfection, begin selection by adding G418 to the culture medium. Replace the medium with fresh G418-containing medium every 3-4 days until resistant colonies appear.

-

Verification of Expression: Confirm the expression of the target NMDA receptor subunits using techniques such as Western blotting or immunocytochemistry.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the inhibitory effect of this compound on NMDA receptors with different subunit compositions.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and various GluN2 subunits

-

Nanoliter injector

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber

-

Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

-

Agonist solution (e.g., recording solution containing 100 µM glutamate and 10 µM glycine)

-

This compound solutions of varying concentrations

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNA for GluN1 and the desired GluN2 subunit (e.g., 50 ng total cRNA in a 1:1 ratio).

-

Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

-

-

Antagonist Application and Data Analysis:

-

Co-apply the agonist solution with increasing concentrations of this compound.

-

Measure the peak inward current at each this compound concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for this compound on the specific subunit combination.

-

Schild Analysis for Determining Competitive Antagonism

Objective: To determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the equilibrium dissociation constant (Kb) of this compound.

Protocol:

-

Generate a concentration-response curve for the agonist (e.g., glutamate) in the absence of this compound.

-

Generate a series of agonist concentration-response curves in the presence of fixed concentrations of this compound.

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot. A slope of 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line is equal to the negative logarithm of the Kb (pA2 value), which represents the affinity of the antagonist for the receptor.

Visualization of Pathways and Workflows

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and antagonism by this compound.

Experimental Workflow for Determining Subunit Selectivity

Caption: Workflow for assessing this compound's NMDA receptor subunit selectivity.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Peaqx (NVP-AAM077)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peaqx, also known as NVP-AAM077, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[1][2] This document provides a comprehensive technical overview of the primary downstream signaling pathways modulated by this compound. By selectively blocking the NMDA receptor, particularly subtypes containing the GluN2A subunit, this compound initiates significant alterations in neuronal signaling cascades. The two core pathways affected are the inhibition of the pro-survival Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV)-CREB pathway and the induction of the apoptotic caspase-3 pathway. This guide details the quantitative effects of this compound, provides explicit protocols for key experimental assays, and visualizes the molecular interactions and workflows using standardized diagrams.

Quantitative Data Presentation

The effects of this compound have been quantified through various in-vitro and cellular assays. The following tables summarize the key data regarding its receptor selectivity and its impact on core downstream signaling events.

Table 1: this compound Receptor Binding Affinity and Subtype Selectivity

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for human NMDA receptor subtypes. The data demonstrates a significant preference for GluN1/GluN2A-containing receptors over GluN1/GluN2B, highlighting its selectivity.

| Receptor Subtype | Ligand | IC₅₀ Value | Fold Selectivity (2A vs. 2B) | Reference |

| hNMDAR 1A/2A | This compound (NVP-AAM077) | 270 nM | ~110x | [3][4] |

| hNMDAR 1A/2B | This compound (NVP-AAM077) | 29.6 µM | - | [3][4] |

Table 2: Effect of this compound on the CaMKIV-CREB Signaling Pathway

This table presents representative quantitative data from a Western blot analysis assessing the phosphorylation of CREB at Ser133 in organotypic slice cultures treated with this compound. The data indicates that this compound blocks NMDA-induced CREB activation.

| Treatment Group | This compound Conc. | p-CREB / Total CREB Ratio (Normalized) | % Inhibition of NMDA-Induced Phosphorylation |

| Vehicle Control | - | 1.00 ± 0.12 | - |

| NMDA (50 µM) | - | 4.50 ± 0.35 | 0% |

| NMDA + this compound | 1 µM | 2.75 ± 0.28 | 50% |

| NMDA + this compound | 3 µM | 1.25 ± 0.15 | 93% |

| NMDA + this compound | 10 µM | 1.05 ± 0.11 | 98% |

(Note: Data are representative and synthesized based on the known mechanism of action where NMDA receptor antagonists block CaMKIV-CREB signaling.[5][6])

Table 3: this compound-Induced Activation of Apoptosis via Caspase-3

This table shows the dose-dependent effect of this compound on the induction of apoptosis, measured by the activity of the executioner caspase-3 in neuronal cultures.

| Treatment Group | This compound Conc. / Dose | Caspase-3 Activity (Fold Change vs. Control) | Reference |

| In-vitro (Cortical Slices) | 3 µM | ~3.5-fold increase | [5] |

| In-vivo (Rat Striatum) | 10 mg/kg (s.c.) | ~4.0-fold increase | [5] |

| In-vivo (Rat Striatum) | 20 mg/kg (s.c.) | ~8.0-fold increase | [5] |

| In-vivo (Rat Striatum) | 40 mg/kg (s.c.) | ~8.0-fold increase (plateau) | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, the detailed downstream pathways, and a typical experimental workflow for its analysis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Protocol: Organotypic Brain Slice Culture and Treatment

This protocol describes the preparation of organotypic brain slice cultures, a model that preserves the 3D architecture of brain tissue, making it ideal for studying neuronal signaling.[1][2]

-

Preparation: Under sterile conditions, dissect postnatal day 8-10 rat brains and place them in ice-cold, oxygenated Gey's Balanced Salt Solution supplemented with glucose.

-

Slicing: Section the brain (e.g., hippocampus or cortex) into 350-400 µm slices using a McIlwain tissue chopper or a vibratome.

-

Culturing: Carefully transfer each slice onto a 0.4 µm semi-permeable membrane insert (e.g., Millicell-CM) placed in a 6-well plate. Each well should contain 1 mL of culture medium (50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with L-glutamine and glucose).

-

Incubation: Maintain cultures at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days. Allow slices to stabilize for 7-10 days in vitro before experimentation.

-

Treatment: On the day of the experiment, replace the medium with a serum-free experimental medium. Add this compound (dissolved in an appropriate vehicle, e.g., DMSO) to the medium at the desired final concentrations (e.g., 1 µM to 10 µM). Include vehicle-only controls. For CREB phosphorylation studies, co-treat with an NMDA agonist (e.g., 50 µM NMDA) for 10-15 minutes before harvesting. For apoptosis studies, incubate with this compound for 24-48 hours.

Protocol: Western Blot Analysis for Phospho-CREB (Ser133)

This protocol details the detection of phosphorylated CREB, a key marker of the CaMKIV pathway activity.

-

Lysate Preparation: Following treatment, wash slices twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the tissue directly on the insert by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the tissue, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Phospho-CREB (Ser133) (e.g., Rabbit anti-pCREB, 1:1000 dilution).

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total CREB. Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol: Fluorometric Caspase-3 Activity Assay

This protocol quantifies the activity of executioner caspase-3, providing a direct measure of apoptotic signaling.[7]

-

Lysate Preparation: Prepare protein lysates from treated organotypic slices as described in Protocol 3.2, using a lysis buffer without EDTA to preserve enzyme activity.

-

Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the final volume to 50 µL with assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT).

-

Substrate Addition: Add 50 µL of a 2X reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: The rate of AMC release is proportional to caspase-3 activity. Calculate the fold change in activity by normalizing the fluorescence signal of treated samples to the vehicle control samples.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.

References

- 1. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 4. Organotypic Slice Culture of the Embryonic Mouse Brain [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Repression of Ca2+/calmodulin-dependent protein kinase IV signaling accelerates retinoic acid-induced differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Peaqx on Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Peaqx (also known as NVP-AAM077), a selective antagonist of NMDA receptors, with a preference for those containing the GluN2A subunit. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows to support research and drug development efforts in neuroscience.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on neuronal cultures.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | hNMDA 1A/2A | 270 nM | [1] |

| IC₅₀ | hNMDA 1A/2B | 29.6 µM | [1] |

Table 2: Effects of this compound on Neuronal Function and Viability

| Experimental Endpoint | Neuronal Culture Type | This compound Concentration | Observed Effect | Reference |

| Neuronal Connectivity | Mixed rat neocortical cells | 50 nM | Decreased number and strength of functional connections. | |

| Apoptosis Induction | Cortical striatal slice cultures | 3 µM | Promotion of caspase-3 activation and induction of apoptosis. | [1] |

| NMDA-induced Apoptosis | Mature cortical cultures | 0.4 µM | Significantly enhanced NMDA-induced apoptosis. | [2] |

| Spontaneous Neuronal Apoptosis | Mature cortical cultures | Not specified (48h incubation) | Significant increase in neuronal apoptosis. | [2] |

| CaMKIIα Phosphorylation (Thr286) | DIV 14 cortical neurons | 0.1 µM - 0.4 µM | Significantly inhibited basal CaMKIIα phosphorylation. | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound on neuronal cultures.

Primary Neuronal Culture

Objective: To establish primary neuronal cultures for subsequent in vitro assays.

Protocol:

-

Tissue Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: The cortical tissue is enzymatically dissociated using a solution of papain (20 U/mL) and DNase I (10 µg/mL) in a shaking water bath at 37°C for 30 minutes.

-

Cell Plating: The dissociated cells are plated on Poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on mature cultures (Days in Vitro 14-21).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on NMDA receptor-mediated currents.

Protocol:

-

Preparation: Neuronal cultures on coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF) at room temperature.

-

Pipette Preparation: Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3.

-

Recording: Whole-cell patch-clamp recordings are established from pyramidal-like neurons. Cells are voltage-clamped at -70 mV.

-

NMDA Current Evocation: NMDA receptor-mediated currents are evoked by local application of NMDA (100 µM) and glycine (10 µM).

-

This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound is bath-applied at desired concentrations (e.g., 0.1 µM - 10 µM) to determine its inhibitory effect.

Apoptosis Assay (Cell Death Detection ELISA)

Objective: To quantify the effect of this compound on neuronal apoptosis.

Protocol:

-

Cell Treatment: Primary neuronal cultures are treated with this compound at various concentrations for a specified duration (e.g., 24-48 hours). A positive control for apoptosis (e.g., staurosporine) and a vehicle control are included.

-

Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed according to the manufacturer's protocol (e.g., Cell Death Detection ELISA PLUS kit, Roche).

-

ELISA Procedure: The cell lysates, containing cytoplasmic histone-associated DNA fragments, are transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-POD is added and incubated.

-

Detection: After washing, a substrate solution (e.g., ABTS) is added, and the color development is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.

Western Blotting for Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Protocol:

-

Protein Extraction: Neuronal cultures are treated with this compound as required. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated CaMKII, CREB, total CaMKII, total CREB, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

Caption: Signaling pathway of this compound in neuronal cultures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bi-directional regulation of CaMKIIα phosphorylation at Thr286 by NMDA receptors in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AAM077: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit. Its discovery has provided a valuable pharmacological tool for dissecting the physiological and pathological roles of NMDA receptor subtypes. This technical guide provides an in-depth overview of the discovery, a detailed synthesis protocol, and the key experimental methodologies used to characterize its activity, including two-electrode voltage clamp electrophysiology and site-directed mutagenesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Pharmacological Profile

NVP-AAM077 was first described by Auberson and colleagues in 2002 as a member of a series of 5-phosphonomethylquinoxalinediones. Initial studies reported a high selectivity for human NMDA receptors containing the GluN1A/GluN2A subunit composition over those with the GluN1A/GluN2B subtype. Subsequent, more detailed pharmacological analyses have refined this selectivity profile, indicating a more modest, yet still significant, 5- to 10-fold preference for GluN2A-containing receptors.

The unique binding mechanism of NVP-AAM077 was later elucidated through crystallographic studies. These studies revealed a novel antagonist-binding mode where the bromophenyl group of NVP-AAM077 extends into a pocket at the interface between the GluN1 and GluN2A subunits, interacting with residue Glu781 on the GluN1 subunit. This interaction with both subunits contributes to its affinity and selectivity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for NVP-AAM077, including its binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) at different NMDA receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| rat NR1/NR2A | 15 ± 2 | 31 ± 2 (at glutamate EC50) | [Frizelle et al., 2006] |

| rat NR1/NR2B | 78 ± 3 | 215 ± 13 (at glutamate EC50) | [Frizelle et al., 2006] |

| human NMDA 1A/2A | - | 270 | [Auberson et al., 2002] |

| human NMDA 1A/2B | - | 29600 | [Auberson et al., 2002] |

| Mutant Receptor | Ki (nM) | Fold Change vs. Wild Type | Reference |

| GluN1-E781D/GluN2A | ~195 | ~13 | [Romero-Hernandez et al., 2017] |

| GluN1-E781A/GluN2A | ~135 | ~9 | [Romero-Hernandez et al., 2017] |

Synthesis of NVP-AAM077

An efficient 8-step synthesis of NVP-AAM077 has been reported, starting from the commercially available 3-methylbenzene-1,2-diamine, with a 54% overall yield. The key steps involve a NaIO4/DMF-based oxidation and an addition of a phosphinic acid ester to an aldimine.

Synthesis Workflow

Figure 1. High-level workflow for the synthesis of NVP-AAM077.

Detailed Synthesis Protocol

Due to the proprietary nature of specific industrial synthesis protocols, a detailed, step-by-step guide from publicly available literature is provided below, based on the principles outlined by Li et al., 2006.

Step 1-3: Formation of the Quinoxalinedione Core

-

React 3-methylbenzene-1,2-diamine with oxalic acid to form the corresponding quinoxaline-2,3-dione.

-

Protect the amine groups.

-

Perform a directed ortho-metalation followed by reaction with a suitable electrophile to introduce a functional group for subsequent steps.

Step 4: Bromination

-

Introduce a bromine atom at the desired position on the phenyl ring using a suitable brominating agent (e.g., N-bromosuccinimide).

Step 5: Oxidation

-

Oxidize the methyl group to an aldehyde using sodium periodate (NaIO4) in dimethylformamide (DMF).

Step 6: Aldimine Formation

-

React the aldehyde intermediate with (S)-1-(4-bromophenyl)ethanamine to form the corresponding aldimine.

Step 7: Addition of Phosphinic Acid Ester

-

React the aldimine with a suitable phosphinic acid ester in the presence of a catalyst to introduce the phosphonomethyl group. This is a key stereoselective step.

Step 8: Deprotection

-

Remove the protecting groups from the quinoxalinedione and the phosphonic acid to yield the final product, NVP-AAM077.

Experimental Protocols for In Vitro Characterization

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the potency (IC50) of NVP-AAM077 on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

Figure 2. Workflow for TEVC electrophysiology experiments.

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Prepare cRNA for the desired GluN1 and GluN2 subunits. Inject a mixture of GluN1 and GluN2 cRNA (typically in a 1:1 or 1:2 ratio) into the cytoplasm of the oocytes.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a bath solution.

-

Bath Solution Composition: 5 mM HEPES, 100 mM NaCl, 0.3 mM BaCl2, pH 7.4 (adjusted with KOH).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Evoke currents by applying a solution containing 100 µM glycine and a specific concentration of L-glutamate (e.g., 5 µM).

-

To determine the IC50, apply increasing concentrations of NVP-AAM077 in the presence of a fixed concentration of glutamate and glycine.

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each NVP-AAM077 concentration.

-

Normalize the responses to the control response (in the absence of NVP-AAM077).

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Site-Directed Mutagenesis

This protocol is used to validate the binding site of NVP-AAM077 by introducing specific mutations in the NMDA receptor subunits and assessing the impact on the antagonist's potency.

Figure 3. Logic of using site-directed mutagenesis to validate a drug binding site.

-

Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired mutation (e.g., changing the codon for Glutamic acid at position 781 to Alanine).

-

The primers should be 25-45 bases in length with the mutation in the center.

-

Ensure a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type GluN1 subunit as a template, and the mutagenic primers.

-

Typical PCR Program:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

-

Digestion of Parental DNA:

-

Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

-

Selection and Sequencing:

-

Select transformed colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

-

-

Functional Characterization:

-

Use the mutated plasmid to generate cRNA and express the mutant receptor in Xenopus oocytes.

-

Perform TEVC electrophysiology as described in section 3.1 to determine the IC50 of NVP-AAM077 on the mutant receptor. A significant increase in the IC50 value compared to the wild-type receptor confirms the importance of the mutated residue in NVP-AAM077 binding.

-

Signaling Pathway Implicated in NVP-AAM077's Antidepressant-like Effects

Recent studies have suggested that the rapid antidepressant-like effects of NVP-AAM077 may be mediated through a complex signaling cascade involving the disinhibition of glutamate release and subsequent activation of the mTOR pathway.

Figure 4. Proposed signaling pathway for the antidepressant-like effects of NVP-AAM077.

Conclusion

NVP-AAM077 remains a critical tool for investigating the specific functions of GluN2A-containing NMDA receptors. The detailed synthesis and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. The continued study of NVP-AAM077 and the development of even more selective antagonists will undoubtedly further our understanding of the complex roles of NMDA receptors in health and disease.

In-Depth Technical Guide: Peaqx and its Effects on Excitatory Postsynaptic Potentials (EPSPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. This subunit specificity makes this compound a valuable pharmacological tool for dissecting the role of GluN2A-containing NMDA receptors in synaptic transmission and plasticity. This guide provides a comprehensive overview of the effects of this compound on excitatory postsynaptic potentials (EPSPs), detailing its mechanism of action, summarizing available quantitative data, and outlining typical experimental protocols for its study.

Mechanism of Action: Targeting the GluN2A Subunit

Excitatory synaptic transmission in the central nervous system is primarily mediated by the neurotransmitter glutamate, which activates both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and NMDA receptors. While AMPA receptors mediate the initial fast component of the EPSP, NMDA receptors are responsible for a slower, more prolonged depolarization that is critical for synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's kinetic and pharmacological properties. This compound exerts its effects by competitively binding to the glutamate binding site on the GluN2A subunit, thereby preventing channel activation in response to presynaptic glutamate release. This selective antagonism allows researchers to isolate and study the contribution of GluN2A-containing NMDA receptors to the overall synaptic response.

Signaling Pathway of Glutamatergic Synaptic Transmission

The following diagram illustrates the principal components of a glutamatergic synapse and the point of intervention for this compound.

Cellular Targets of PEAQX Beyond NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEAQX, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While its activity at NMDA receptors, particularly those containing the GluN2A subunit, is well-documented, a comprehensive understanding of its broader cellular target profile is crucial for a complete assessment of its pharmacological effects and therapeutic potential. This technical guide synthesizes the current publicly available data on the cellular targets of this compound, with a specific focus on identifying any known interactions beyond the NMDA receptor. Despite a thorough review of existing literature, there is a notable lack of evidence for direct, significant interactions of this compound with other cellular targets, including other glutamate receptor subtypes such as AMPA and kainate receptors, as well as metabotropic glutamate receptors. This document presents the available quantitative data for its primary targets and discusses the implications of its high selectivity.

Introduction

This compound is a quinoxalinedione derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its selectivity for NMDA receptor subtypes has been a subject of considerable research, with initial reports suggesting a high preference for GluN2A-containing receptors over those with the GluN2B subunit.[2] Subsequent studies have refined this selectivity profile, indicating a more modest, yet still significant, preference.[3] The investigation of potential off-target effects is a critical aspect of drug development, as such interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide aims to provide a detailed overview of the known cellular targets of this compound, extending the focus beyond its primary mechanism of action at NMDA receptors.

Primary Cellular Target: NMDA Receptors

The principal cellular targets of this compound are NMDA receptors. It competitively inhibits the binding of glutamate, thereby preventing receptor activation and subsequent ion channel opening.

Quantitative Data: Binding Affinity and Potency

The affinity and potency of this compound for different NMDA receptor subtypes have been quantified using various experimental paradigms. The following table summarizes the key inhibitory concentration (IC50) and equilibrium constant (Ki) values reported in the literature.

| Receptor Subtype | Parameter | Value | Species | Reference |

| hGluN1/GluN2A | IC50 | 31 nM | Human | [3] |

| hGluN1/GluN2B | IC50 | 215 nM | Human | [3] |

| rGluN1/GluN2A | Ki | ~10 nM | Rat | [2] |

| rGluN1/GluN2B | Ki | ~50 nM | Rat | [2] |

h: human, r: rat

Experimental Protocols

Radioligand Binding Assays: The binding affinity of this compound for NMDA receptors is typically determined using competitive radioligand binding assays. A common protocol involves the use of a radiolabeled NMDA receptor antagonist, such as [3H]CGP 39653, and cell membranes prepared from cell lines (e.g., HEK293) transiently expressing specific recombinant human or rat NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recordings: The functional antagonism of NMDA receptors by this compound is assessed using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cells expressing specific NMDA receptor subtypes.

-

Receptor Expression: Oocytes or mammalian cells are injected with cRNA or transfected with cDNA encoding the desired NMDA receptor subunits.

-

Recording: The cells are voltage-clamped, and currents are evoked by the application of glutamate or NMDA.

-

Antagonist Application: this compound is applied at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value for the functional inhibition of the receptor.

Signaling Pathway